molecular formula C14H21NO3 B1211408 5-Hydroxymethyl-6-hydroxy-2-isopropylamino-1,2,3,4-tetrahydronaphthalene-1-ol CAS No. 59606-05-2

5-Hydroxymethyl-6-hydroxy-2-isopropylamino-1,2,3,4-tetrahydronaphthalene-1-ol

Cat. No. B1211408
CAS RN: 59606-05-2
M. Wt: 251.32 g/mol
InChI Key: BRGJIYTULBITAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxymethyl-6-hydroxy-2-isopropylamino-1,2,3,4-tetrahydronaphthalene-1-ol, also known as 5-Hydroxymethyl-6-hydroxy-2-isopropylamino-1,2,3,4-tetrahydronaphthalene-1-ol, is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxymethyl-6-hydroxy-2-isopropylamino-1,2,3,4-tetrahydronaphthalene-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxymethyl-6-hydroxy-2-isopropylamino-1,2,3,4-tetrahydronaphthalene-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

59606-05-2

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

5-(hydroxymethyl)-2-(propan-2-ylamino)-1,2,3,4-tetrahydronaphthalene-1,6-diol

InChI

InChI=1S/C14H21NO3/c1-8(2)15-12-5-3-9-10(14(12)18)4-6-13(17)11(9)7-16/h4,6,8,12,14-18H,3,5,7H2,1-2H3

InChI Key

BRGJIYTULBITAY-UHFFFAOYSA-N

SMILES

CC(C)NC1CCC2=C(C1O)C=CC(=C2CO)O

Canonical SMILES

CC(C)NC1CCC2=C(C1O)C=CC(=C2CO)O

synonyms

5-hydroxymethyl-6-hydroxy-2-isopropylamino-1,2,3,4-tetrahydronaphthalene-1-ol
HHI-TN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a mixture of 20 ml. ethanol and 2 ml. of triethylamine is dissolved 200 mg. of 6-hydroxy-5-hydroxymethyl-2-isopropylamino-3,4-dihydro-1(2H)-naphthalenone hydrochloride and, with the addition of 50 mg. of 5 % palladium-on-carbon, the solution is agitated in a current of hydrogen for 15 hours. The catalyst is filtered off and the filtrate is concentrated under reduced pressure. The resiude is dissolved in tetrahydrofuran. The insolubles are filtered off and the filtrate is concentrated under reduced pressure. The residue is recrystallized from ethanol-ethyl acetate. The procedure yields colorless crystals of 1,6-dihydroxy-5-hydroxymethyl-2-isopropylamino-1,2,3,4-tetrahydronaphthalene which is identical with the product according to the procedure of Example 71. Yield 108 mg.
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Synthesis routes and methods II

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